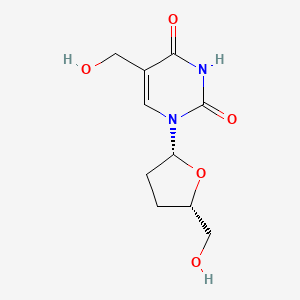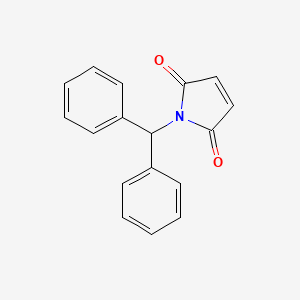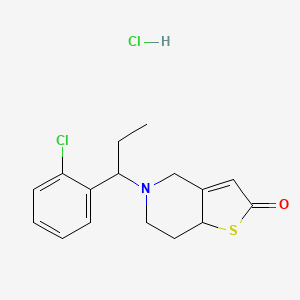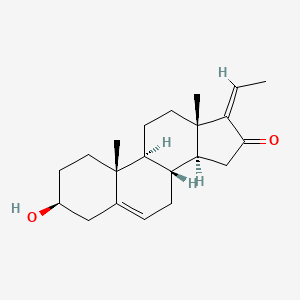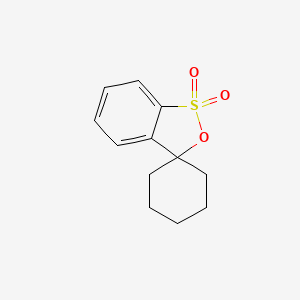
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline is a complex organic compound with the molecular formula C23H18N2O3. This compound is known for its unique structural features, which include a chromenoquinoxaline core substituted with methoxy groups. It has a molecular weight of 370.401 g/mol and a density of 1.33 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline typically involves the condensation of 3-hydroxy-4-methoxyflavone with o-phenylenediamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydrochromenoquinoxalines .
科学的研究の応用
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism by which 6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes and signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- 6-Methoxy-6-phenyl-6H-chromeno(3,4-b)quinoxaline
- 6-Methoxy-6-(4-hydroxy-phenyl)-6H-chromeno(3,4-b)quinoxaline
- 6-Methoxy-6-(4-chloro-phenyl)-6H-chromeno(3,4-b)quinoxaline
Uniqueness
6-Methoxy-6-(4-methoxy-phenyl)-6H-chromeno(3,4-b)quinoxaline is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy substitution can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds .
特性
CAS番号 |
1603-43-6 |
|---|---|
分子式 |
C23H18N2O3 |
分子量 |
370.4 g/mol |
IUPAC名 |
6-methoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline |
InChI |
InChI=1S/C23H18N2O3/c1-26-16-13-11-15(12-14-16)23(27-2)22-21(17-7-3-6-10-20(17)28-23)24-18-8-4-5-9-19(18)25-22/h3-14H,1-2H3 |
InChIキー |
NXNWSAWNDBCOGI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



